2-(2,2-Dimethyl-propionylamino)-isonicotinic acid
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Overview
Description
Scientific Research Applications
Luminescence and Coordination Properties
The compound's derivatives, specifically isonicotinic acid complexes, have been highlighted for their luminescence properties, useful for fluorescence probing which aids in studying microsecond diffusion and dynamics of membranes. The versatility in coordination abilities makes isonicotinic acid a potent component in creating multi-dimensional metal-organic coordination networks with potential applications in electrochemical, magnetic, catalytic, or optical fields (Yuan & Liu, 2005).
Chemical Synthesis and Medicinal Chemistry
The compound plays a role in the synthesis of complex organic molecules. For instance, it's involved in the synthesis of FYX-051, a xanthine oxidoreductase inhibitor, showcasing its significance in the realm of medicinal chemistry (Huo, Kosugi, & Yamamoto, 2008).
Structural Chemistry
2-(2,2-Dimethyl-propionylamino)-isonicotinic acid derivatives are used to synthesize Schiff base compounds, which are crucial in structural chemistry for understanding molecular configurations and interactions. These compounds have applications in various fields, including material science and drug design (Yang, 2007).
Material Science
The compound is instrumental in creating innovative materials like metal-organic frameworks (MOFs) with properties like spin-canted antiferromagnetism and high adsorptive selectivity for light hydrocarbons. This opens avenues in material science for creating highly functional materials for various applications (Li et al., 2014).
Inclusion Compound Synthesis
Inclusion compounds have significant industrial and pharmaceutical applications. Isonicotinic acid derivatives are used in the creation of such compounds, demonstrating the compound's versatility in chemical synthesis and its potential in creating complex chemical structures (Sekiya & Nishikiori, 2001).
Reactive Extraction and Environmental Applications
The compound finds use in reactive extraction processes, particularly in recovering important biochemical compounds from aqueous solutions. This showcases its application in environmental chemistry and industrial processes (Kumari et al., 2018).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as isoniazid, a derivative of isonicotinic acid, have been extensively studied and are known to target the mycobacterial ferric katg catalase-peroxidase .
Mode of Action
Specifically, activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex
Biochemical Pathways
It’s worth noting that similar compounds have been shown to inhibit aβ1−42 aggregation, a process implicated in alzheimer’s disease
Result of Action
Similar compounds have been shown to exhibit significant inhibitory effects on self-induced aβ1−42 aggregation , suggesting potential neuroprotective effects.
properties
IUPAC Name |
2-(2,2-dimethylpropanoylamino)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-11(2,3)10(16)13-8-6-7(9(14)15)4-5-12-8/h4-6H,1-3H3,(H,14,15)(H,12,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNLPRWDHJXBEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=CC(=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590306 |
Source
|
Record name | 2-(2,2-Dimethylpropanamido)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Dimethyl-propionylamino)-isonicotinic acid | |
CAS RN |
470463-34-4 |
Source
|
Record name | 2-(2,2-Dimethylpropanamido)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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